1,2-Hexadiene-5-yne
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Overview
Description
1,2-Hexadiene-5-yne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This unique arrangement classifies it as a cumulated diene and an alkyne. The compound’s structure is represented as CH₂=C=CH-C≡CH. The presence of these multiple unsaturated bonds makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Hexadiene-5-yne can be synthesized through various methods. One common laboratory-scale preparation involves the reductive coupling of allyl chloride using magnesium. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ]
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. For example, the use of Re₂O₇ on alumina as a catalyst can facilitate the formation of the compound through olefin metathesis reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Hexadiene-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the multiple bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the unsaturated carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed in hydrogenation reactions.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,2-Hexadiene-5-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Hexadiene-5-yne in chemical reactions involves the interaction of its multiple unsaturated bonds with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,5-Hexadiene: This compound has isolated double bonds and is less reactive compared to 1,2-Hexadiene-5-yne.
1,3-Hexadiene: It features conjugated double bonds, which provide different reactivity patterns.
1,5-Hexadien-3-yne: This compound has both double and triple bonds but in different positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its cumulated diene structure, which imparts higher reactivity and versatility in chemical reactions. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
33142-15-3 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,6H,2,5H2 |
InChI Key |
BIFVSVOAVBNUKC-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC#C |
Origin of Product |
United States |
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